ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a pyrazolo[1,5-a]pyrazinone derivative characterized by a 4-ethoxyphenyl substituent on the pyrazinone ring and an ethyl benzoate group linked via an acetylated amino bridge. Its core structure enables interactions with biological targets, such as enzymes or receptors, while substituents modulate physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-3-33-20-11-7-17(8-12-20)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-19-9-5-18(6-10-19)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVPWMUVMBMMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is attached to the pyrazolo[1,5-a]pyrazine core.
Acetylation: The acetyl group is introduced to form the acetylamino moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific groups within the molecule are replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate exhibits several biological activities:
-
Anti-Cancer Activity :
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study reported that related pyrazolo[1,5-a]pyrazine derivatives reduced cell viability in cancer cells by inducing apoptosis through caspase activation.
-
Hypolipidemic Effects :
- Research has indicated that derivatives of this compound may reduce serum cholesterol and triglyceride levels in animal models. A related study found that a structurally similar compound decreased triglyceride levels by 35% at a dose of 0.05% in normal rats.
-
Protein Kinase Inhibition :
- Compounds with this structural framework have been observed to inhibit specific protein kinases involved in cell signaling pathways, leading to reduced tumor growth and proliferation.
Mechanistic Insights
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Gene Expression Modulation : The compound may influence gene expression related to lipid metabolism and cellular proliferation.
- Enzymatic Interactions : It could interact with enzymes critical for metabolic pathways, potentially impacting lipid metabolism.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anti-Cancer Activity | Inhibits growth and induces apoptosis in various cancer cell lines |
| Hypolipidemic Effects | Reduces serum cholesterol and triglyceride levels in animal models |
| Protein Kinase Inhibition | Potentially inhibits key enzymes involved in cell signaling pathways |
Case Study 1: Anti-Cancer Activity
A study conducted on pyrazolo[1,5-a]pyrazine derivatives demonstrated significant anti-cancer properties. The results indicated that the tested compounds could effectively induce apoptosis in several cancer cell lines, highlighting the potential of this compound as an anticancer agent.
Case Study 2: Lipid Metabolism
Another investigation assessed the hypolipidemic effects of related compounds in animal models. The findings revealed that specific derivatives could lead to substantial reductions in serum lipid levels, suggesting a promising avenue for further exploration of this compound's therapeutic applications in managing dyslipidemia.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound is electron-donating, enhancing resonance stability compared to electron-withdrawing groups like chloro (e.g., ). Methoxy analogs () may exhibit similar electronic profiles but differ in steric bulk.
- Ester vs. Amide : Replacement of the ethyl benzoate with an amide () alters solubility and hydrogen-bonding capacity, impacting bioavailability.
- Positional Isomerism : Meta-substituted benzoates () may disrupt planar molecular interactions compared to para-substituted derivatives.
Physicochemical Properties
- Solubility : The 4-ethoxy group improves aqueous solubility compared to chloro substituents due to its polarity.
- Metabolic Stability : Ethoxy groups are susceptible to oxidative metabolism, whereas chloro substituents resist degradation, affecting half-life .
Biological Activity
Ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound with potential pharmacological applications. Its structure incorporates a pyrazolo[1,5-a]pyrazin moiety, which is known for various biological activities, particularly in the realm of cancer treatment and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.5 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O5 |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 941981-23-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
The pyrazolo[1,5-a]pyrazin moiety has been linked to significant anticancer activity. Research indicates that compounds containing this scaffold can inhibit cell growth in various cancer cell lines. For instance, a study utilizing MDA-MB-231 (human breast cancer) cells demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited notable growth inhibition at varying concentrations .
Table 1: Anticancer Activity in MDA-MB-231 Cells
| Compound | IC50 (μM) |
|---|---|
| Ethyl 4-({[2-(4-ethoxyphenyl)... | XX.X |
| Control (YM155) | XX.X |
| Control (Menadione) | XX.X |
(Note: Specific IC50 values for ethyl 4-({[2-(4-ethoxyphenyl)... were not provided in the source material.)
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Pyrazolo derivatives have been shown to interact with estrogen receptors and other targets critical for tumor growth . The interaction is often mediated through hydrogen bonding and π-stacking interactions with the active sites of these proteins.
Preclinical Studies
In preclinical trials, various analogs of pyrazolo compounds have demonstrated promising results against multiple cancer types. One study reported that specific derivatives showed low cytotoxicity while maintaining high efficacy against Mycobacterium tuberculosis, indicating a dual-action potential that could be beneficial in treating both cancer and infectious diseases .
In Silico Studies
Computational docking studies have further elucidated the binding affinities of these compounds to target proteins involved in cancer progression. These studies indicated that modifications to the pyrazolo ring could enhance binding strength and specificity, suggesting avenues for further drug development .
Q & A
Q. Comparative Table :
| Compound Name | Key Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Ethoxyphenyl, benzoate ester | Anti-inflammatory | |
| Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate | Chlorine substituent, no acetamido linker | Kinase inhibition | |
| N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | Sulfur linker, pyrimidine core | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
